molecular formula C23H25N3O3 B11419567 1-(1,2-Dimethyl-1H-indol-3-YL)-2-[4-(4-methoxyphenyl)piperazin-1-YL]ethane-1,2-dione

1-(1,2-Dimethyl-1H-indol-3-YL)-2-[4-(4-methoxyphenyl)piperazin-1-YL]ethane-1,2-dione

Cat. No.: B11419567
M. Wt: 391.5 g/mol
InChI Key: KYVSVZMZENPPHC-UHFFFAOYSA-N
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Description

1-(1,2-Dimethyl-1H-indol-3-YL)-2-[4-(4-methoxyphenyl)piperazin-1-YL]ethane-1,2-dione is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a piperazine ring, and a methoxyphenyl group

Preparation Methods

The synthesis of 1-(1,2-Dimethyl-1H-indol-3-YL)-2-[4-(4-methoxyphenyl)piperazin-1-YL]ethane-1,2-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole derivative, followed by the introduction of the piperazine ring and the methoxyphenyl group. Common reagents used in these reactions include indole, piperazine, and methoxybenzene derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(1,2-Dimethyl-1H-indol-3-YL)-2-[4-(4-methoxyphenyl)piperazin-1-YL]ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using water or acidic/basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,2-Dimethyl-1H-indol-3-YL)-2-[4-(4-methoxyphenyl)piperazin-1-YL]ethane-1,2-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,2-Dimethyl-1H-indol-3-YL)-2-[4-(4-methoxyphenyl)piperazin-1-YL]ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The indole ring and piperazine ring are known to interact with biological receptors, enzymes, and proteins, leading to various biochemical effects. The methoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular pathways involved depend on the specific biological context and the nature of the interaction.

Comparison with Similar Compounds

1-(1,2-Dimethyl-1H-indol-3-YL)-2-[4-(4-methoxyphenyl)piperazin-1-YL]ethane-1,2-dione can be compared with other similar compounds, such as:

    1-(1H-Indol-3-YL)-2-[4-(4-methoxyphenyl)piperazin-1-YL]ethane-1,2-dione: Lacks the dimethyl substitution on the indole ring.

    1-(1,2-Dimethyl-1H-indol-3-YL)-2-[4-(phenyl)piperazin-1-YL]ethane-1,2-dione: Lacks the methoxy group on the phenyl ring.

    1-(1H-Indol-3-YL)-2-[4-(phenyl)piperazin-1-YL]ethane-1,2-dione: Lacks both the dimethyl substitution on the indole ring and the methoxy group on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

1-(1,2-dimethylindol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione

InChI

InChI=1S/C23H25N3O3/c1-16-21(19-6-4-5-7-20(19)24(16)2)22(27)23(28)26-14-12-25(13-15-26)17-8-10-18(29-3)11-9-17/h4-11H,12-15H2,1-3H3

InChI Key

KYVSVZMZENPPHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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